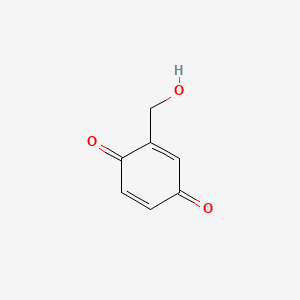

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Descripción general

Descripción

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol . This compound is known for its unique structure, which includes a hydroxymethyl group attached to a cyclohexa-2,5-diene-1,4-dione ring. It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with formaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the diene ring .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Substitution: The hydroxymethyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione serves as a building block for synthesizing more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for the formation of quinones and hydroquinones, which are essential intermediates in organic synthesis .

Biological Research

In biological contexts, this compound has been utilized in proteomics research to study protein interactions and functions. Its unique chemical properties enable it to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound in drug development. Notably, derivatives of this compound have shown promising antitumor activity against various human cancer cell lines. For instance, modifications leading to compounds like 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione exhibited significant cytotoxicity against melanoma cells through apoptosis mechanisms mediated by caspases activation .

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of several derivatives based on cyclohexa-2,5-diene-1,4-dione. The results indicated that certain derivatives displayed potent cytotoxic activities against human tumor cell lines. Specifically, the compound 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione showed time-dependent pro-apoptotic activity in melanoma cells . This highlights the potential of this compound class in developing new anticancer therapies.

Case Study 2: Nematicidal Research

In agricultural research contexts, this compound is recognized as a key intermediate in the biosynthesis of grammicin—a natural product with strong nematicidal properties against root-knot nematodes like Meloidogyne incognita. Understanding its role in this biosynthetic pathway is crucial for harnessing its agricultural applications.

Mecanismo De Acción

The mechanism of action of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to participate in various biochemical reactions, including redox reactions and nucleophilic substitutions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexa-2,5-diene-1,4-dione: This compound lacks the hydroxymethyl group and has different reactivity and applications.

2-Methylcyclohexa-2,5-diene-1,4-dione: The presence of a methyl group instead of a hydroxymethyl group alters its chemical properties and reactivity.

2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione: This compound has dimethylamino groups, which significantly change its chemical behavior.

Uniqueness

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione, with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol, is a compound that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of cyclohexa-2,5-diene-1,4-dione with formaldehyde under acidic conditions, leading to its hydroxymethyl substitution. Its structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal and agricultural research.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . A study highlighted its potential as a precursor in the synthesis of compounds with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human melanoma and other tumor cells through mechanisms involving apoptosis and caspase activation .

Table 1: Cytotoxicity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 12.0 | Caspase activation |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | Various Tumor Lines | 10.5 | Induction of apoptosis |

| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | HCT116 (Colon Cancer) | 15.0 | ROS formation and cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . It has been isolated from various fungi such as Geosmithia langdonii and Penicillium griseofulvum, where it was found to inhibit the growth of several pathogenic bacteria and fungi .

Table 2: Antimicrobial Efficacy

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Nematicidal Activity

Another significant aspect of the biological activity of this compound is its role in nematicidal research. It is a key intermediate in the biosynthesis pathway of grammicin—a natural product with strong nematicidal activity against root-knot nematodes like Meloidogyne incognita. Understanding this pathway is crucial for agricultural applications aimed at pest control .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The hydroxymethyl group facilitates participation in redox reactions and nucleophilic substitutions that can modulate enzyme activities and protein functions. This modulation can lead to diverse biological effects such as apoptosis in cancer cells and inhibition of microbial growth .

Study on Anticancer Properties

A notable study investigated the anticancer effects of derivatives derived from this compound on human cancer cell lines. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis via caspase activation pathways . This finding underscores the potential for developing new chemotherapeutic agents based on this compound.

Research on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against various pathogens. The study demonstrated that specific derivatives exhibited significant inhibitory effects on bacterial growth and fungal infections. The findings suggest a potential application in developing new antimicrobial agents from this compound .

Propiedades

IUPAC Name |

2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRBCJLZPRDOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214647 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-17-7 | |

| Record name | Gentisylquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione in the context of nematicidal research?

A: This compound is a key intermediate in the biosynthesis pathway of grammicin, a natural product derived from the fungus Xylaria grammica KCTC 13121BP []. Research has shown that grammicin exhibits strong nematicidal activity against Meloidogyne incognita, a prevalent and destructive root-knot nematode []. Understanding the biosynthetic pathway of grammicin, including the role of this compound, is crucial for potentially harnessing its nematicidal properties for agricultural applications.

Q2: How does the nematicidal activity of this compound compare to grammicin and other known nematicides?

A: While this compound itself has not been extensively tested for nematicidal activity, another grammicin biosynthesis intermediate, toluquinol, showed promising results []. Toluquinol demonstrated significant mortality against M. incognita with an LC50/72 h value of 11.13 µg/mL, comparable to grammicin's LC50/72 h value of 15.95 µg/mL []. In tomato pot experiments, toluquinol formulations effectively reduced gall formation on roots, showcasing its potential as a bio-nematicide []. Further research is needed to determine the specific nematicidal activity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.